molecular formula C16H13ClN2O4 B3846448 3-(2-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide

3-(2-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide

Cat. No. B3846448
M. Wt: 332.74 g/mol
InChI Key: VDPWFUSQEUDJFO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound is also known as CNMA and belongs to the class of acrylamide derivatives.

Mechanism of Action

The exact mechanism of action of CNMA is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis or programmed cell death in cancer cells. It also inhibits the activity of certain enzymes involved in cell proliferation and angiogenesis. CNMA has been found to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress.
Biochemical and Physiological Effects
CNMA has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. CNMA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of CNMA is its low toxicity profile, which makes it a potential candidate for drug development. However, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is the lack of human studies, which makes it difficult to assess its safety and efficacy in humans.

Future Directions

There are several future directions for the study of CNMA. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to conduct human studies to assess its safety and efficacy. CNMA can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

CNMA has been studied for its potential use in the development of new drugs. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. CNMA has been tested against various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting their growth. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-23-12-7-8-14(15(10-12)19(21)22)18-16(20)9-6-11-4-2-3-5-13(11)17/h2-10H,1H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPWFUSQEUDJFO-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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